molecular formula C9H11BrO2S B2411726 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene CAS No. 1864063-77-3

1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene

Cat. No. B2411726
CAS RN: 1864063-77-3
M. Wt: 263.15
InChI Key: WVJBRAAANBGVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C9H11BrO2S . It has an average mass of 263.151 Da and a monoisotopic mass of 261.966309 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, methyl, and methylsulfonyl groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Chemical Reactions Analysis

Bromophenyl methyl sulfone compounds, such as “this compound”, can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .

Scientific Research Applications

Synthesis and Reactivity

  • Vinylsulfones and Vinylsulfonamides Synthesis : A study outlines the synthesis of various vinylsulfones and vinylsulfonamides, which exhibit a range of biological activities and are used in synthetic organic chemistry. These compounds, including 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, are valuable as dienophiles, Michael acceptors, and agents in 1,4-addition and electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020).

  • Bromination of Aromatic Compounds : The compound has been used to produce bromo aromatic compounds, demonstrating its utility in the selective bromination of aromatic compounds (Synthetic Communications, 1999).

  • Use as a Multi-Coupling Reagent : It reacts with various electrophiles to yield highly functionalized sulfones, illustrating its versatility as a multi-coupling reagent in synthetic chemistry (Tetrahedron Letters, 1985).

Material Science and Structural Analysis

Synthesis of Derivatives and Applications

  • Precursor for Graphene Nanoribbons : It serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, indicating its potential in advanced material synthesis (Journal of Molecular Structure, 2012).

  • Methylsulfonylation/Bicyclization Reactions : Its use in visible light photocatalytic methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes has been established, showcasing its role in novel chemical transformations (Organic chemistry frontiers, 2018).

  • Inhibition and Photodynamic Therapy Applications : Certain derivatives have been studied for their enzyme inhibition and potential in photodynamic therapy applications (Bioorganic chemistry, 2019).

properties

IUPAC Name

1-bromo-2,5-dimethyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-6-5-9(13(3,11)12)7(2)4-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJBRAAANBGVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.